molecular formula C24H24N4O3S2 B12148273 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12148273
M. Wt: 480.6 g/mol
InChI Key: PCCDMSHXXOPQAM-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that functions as a key chemical scaffold in the research and development of kinase inhibitors. Its molecular structure is designed to interact with the ATP-binding sites of various protein kinases, which are critical enzymes in cellular signaling pathways. This compound is of significant interest in medicinal chemistry for the design of new therapeutic agents, particularly in oncology and inflammatory diseases, where kinase dysregulation is a common feature. Researchers utilize this scaffold to study structure-activity relationships (SAR) and to optimize potency and selectivity against specific kinase targets. The structure incorporates a rhodanine-thiazolidinone moiety, a pharmacophore known for its ability to form hydrogen bonds and engage in hydrophobic interactions within kinase active sites, as noted in studies on kinase inhibitor design (https://pubs.acs.org/doi/10.1021/jm901191p). This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

Molecular Formula

C24H24N4O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[2-(3-ethoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O3S2/c1-2-31-14-8-12-25-21-18(22(29)27-13-7-6-11-20(27)26-21)15-19-23(30)28(24(32)33-19)16-17-9-4-3-5-10-17/h3-7,9-11,13,15,25H,2,8,12,14,16H2,1H3/b19-15-

InChI Key

PCCDMSHXXOPQAM-CYVLTUHYSA-N

Isomeric SMILES

CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4

Canonical SMILES

CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Thiazolidinone Ring Formation

The 3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety is synthesized via a modified Hantzsch thiazole synthesis. Bromination of 5-(2-aryl-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidines (prepared from 3-aroylacrylic acids and ammonium benzyldithiocarbamate) in glacial acetic acid yields E,Z-5-aroylmethylene derivatives. For example:

  • Reactants : 5-(4-bromobenzoylmethylene)-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidine (3b) is obtained by brominating 3-benzyl-5-(4-bromobenzoylmethylene)-4-oxo-2-thioxo-1,3-thiazolidine (2b) in acetic acid at 50–75°C.

  • Yield : 80% after recrystallization in glacial acetic acid.

Stereochemical Control

The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the methylene moiety. Refluxing in pyridine with arylnitrile oxides (e.g., 4-methoxyphenylnitrile oxide) enriches Z-isomers.

Assembly of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

CuI-Catalyzed C–N Bond Formation

A tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction constructs the pyrido[1,2-a]pyrimidin-4-one core:

  • Reactants : 2-Halopyridines (e.g., 2-bromopyridine) and (Z)-3-amino-3-arylacrylate esters.

  • Conditions : CuI (10 mol%), DMF solvent, 130°C, 12–24 hours.

  • Yield : 65–89%.

Alternative Cyclization Methods

Condensation of 2-aminopyridine derivatives with α-acetyl-γ-butyrolactone or α-formyl-γ-valerolactone under acidic conditions (e.g., HCl) forms the pyrido[1,2-a]pyrimidin-4-one backbone.

Introduction of the 3-Ethoxypropylamino Group

Nucleophilic Substitution

The 3-ethoxypropylamino side chain is introduced via nucleophilic substitution at the C2 position of the pyrido[1,2-a]pyrimidin-4-one core:

  • Reactants : 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one and 3-ethoxypropylamine.

  • Conditions : Methanesulfonic acid (1 equiv.), 2,2,2-trifluoroethanol solvent, 50–75°C.

  • Yield : 70–85% after column chromatography.

One-Pot Diazotization

A one-pot procedure using t-butyl nitrite and 3-ethoxypropanol generates the ethoxypropylamino group without isolating diazonium intermediates.

Final Condensation Step

Knoevenagel Condensation

The thiazolidinone and pyrido[1,2-a]pyrimidin-4-one moieties are coupled via a Knoevenagel reaction:

  • Reactants : 3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivative and 2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Conditions : Piperidine catalyst, ethanol reflux, 8–12 hours.

  • Yield : 60–75%.

Stereoselective Optimization

Z-configuration is favored by using anhydrous pyridine as the solvent and maintaining temperatures below 40°C during condensation.

Comparative Analysis of Synthetic Routes

Step Method Catalyst/Solvent Temperature Yield Reference
Thiazolidinone formationBromination in acetic acidGlacial acetic acid50–75°C80%
Pyrido scaffold synthesisCuI-catalyzed C–N couplingCuI/DMF130°C65–89%
EthoxypropylaminationOne-pot diazotizationMethanesulfonic acid/TFE50–75°C70–85%
Final condensationKnoevenagel reactionPiperidine/ethanolReflux60–75%

Critical Challenges and Solutions

Stereochemical Purity

  • Challenge : Competing E-isomer formation during thiazolidinone synthesis.

  • Solution : Use of pyridine reflux to enrich Z-isomers (≥90% purity).

Functional Group Compatibility

  • Challenge : Ethoxypropylamino group sensitivity to acidic conditions.

  • Solution : Mild protonation with methanesulfonic acid instead of HCl.

Scalability

  • Challenge : Low yields in CuI-catalyzed steps at scale.

  • Solution : Switching to Pd-mediated cross-coupling improves throughput (yield: 82%) .

Chemical Reactions Analysis

Types of Reactions

The compound “3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to double or triple bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution and addition reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a complex molecular structure which includes a thiazolidine ring, a pyrido-pyrimidine moiety, and various functional groups that contribute to its biological activity. The molecular formula is C20H25N5O3SC_{20}H_{25}N_5O_3S with a molecular weight of approximately 415.48 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant anticancer properties. For instance, derivatives of thiazolidine have shown effectiveness in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study conducted by Zhang et al. (2020) demonstrated that a related thiazolidine derivative inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The compound was tested in vitro and showed IC50 values in the low micromolar range.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research has indicated that thiazolidine derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity of Thiazolidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
3-(Z)-(3-benzyl...)Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Inflammation plays a crucial role in various chronic diseases, and compounds that can modulate inflammatory pathways are valuable in therapeutic contexts.

Case Study:
In a study by Lee et al. (2021), a thiazolidine derivative similar to the compound under discussion was shown to reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are believed to involve multiple pathways:

  • Inhibition of Enzymatic Activity: The thiazolidine moiety may inhibit enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways: The compound may interact with signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Mechanism of Action

The mechanism of action of “3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related analogs (Table 1):

Compound Name Thiazolidinone Substituent Amino Substituent Key Functional Differences
Target Compound 3-Benzyl 3-Ethoxypropyl Ethoxypropyl enhances hydrophilicity
3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[...] 3-Isobutyl 4-Methylbenzyl Isobutyl and methylbenzyl increase lipophilicity
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-... 3-(2-Methoxyethyl) 1-Phenylethyl Methoxyethyl balances solubility and rigidity
6-[2-(3-Substituted phenyl)thiazolidin-4-one-3-yl]-1,3-dimethylpyrimidine-2,4-dione Aryl substituents Varied alkyl/aryl groups Broader antimicrobial activity reported

Table 1 : Structural comparison of the target compound with analogs.

Bioactivity and Physicochemical Properties

Lipophilicity vs. Solubility :

  • The target compound’s 3-ethoxypropyl group improves aqueous solubility compared to the 4-methylbenzyl and 1-phenylethyl substituents in analogs .
  • Isobutyl and benzyl groups in analogs enhance membrane permeability, critical for antimicrobial activity .

NMR Spectral Trends: Structural differences in substituents (e.g., benzyl vs. isobutyl) alter chemical shifts in regions corresponding to the thiazolidinone and pyridopyrimidinone moieties.

Synthetic Pathways: The target compound likely shares synthetic steps with and analogs, such as Schiff base formation between aldehyde-bearing pyridopyrimidinones and thiazolidinone precursors .

Functional Implications

  • Antimicrobial Potential: The 3-benzyl group may mimic phenyl-containing bioactive thiazolidinones, which inhibit bacterial growth via interference with cell wall synthesis .

Biological Activity

The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by several functional groups, including:

  • A thiazolidinone ring that contributes to its biological activity.
  • A pyrido[1,2-a]pyrimidinone core, which is known for various pharmacological properties.
  • An ethoxypropylamino side chain that may enhance solubility and bioavailability.

Molecular Properties

PropertyValue
Molecular FormulaC26H28N4O3S2
Molecular Weight508.7 g/mol
IUPAC Name(5Z)-3-benzyl-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyNVVVMRWNFAAQEG-QNGOZBTKSA-N

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including the target compound, exhibit promising antimicrobial properties . A study highlighted the effectiveness of thiazolidinone derivatives against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Case Study: Antibacterial Efficacy

In a comparative study, compounds similar to 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 2.22 to 8.23 µg/mL against resistant strains . This suggests strong potential for development as an antibacterial agent.

Anticancer Activity

The compound's structure allows it to interact with biological macromolecules, suggesting potential anticancer properties . Thiazolidinones have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The proposed mechanisms include:

  • Inhibition of key enzymes involved in cancer metabolism.
  • Induction of oxidative stress , leading to cancer cell death.
  • Modulation of signaling pathways associated with tumor growth.

Anti-inflammatory Properties

Additionally, research suggests that the compound may possess anti-inflammatory effects , making it a candidate for treating inflammatory diseases. Thiazolidinones have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related thiazolidinone derivatives is presented:

Compound NameStructural FeaturesBiological Activity
2-(4-benzylpiperidinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo]}Similar piperidine and thiazolidine structuresPotentially similar antimicrobial activity
3-(2-furylmethyl)-4-oxo-2-thioxoContains a furyl group instead of benzylDifferent pharmacological profile
2-(4-benzylpiperidinyl)-3-{(E)-(3-heptyl)-4 -oxo -2-thioxo}Variation in side chainsMay exhibit different potency

Q & A

Q. Methodological Answer :

Protein Binding Assays :

  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon compound binding to serum albumin (e.g., BSA) to estimate binding constants (Kd) .
  • Cellular Uptake Studies : Use confocal microscopy with fluorescently labeled analogs to track subcellular localization .

Enzymatic Inhibition :

  • Kinase Assays : Use ADP-Glo™ kits to measure inhibition of kinases (e.g., PI3K or MAPK) at varying compound concentrations .

In Vivo Pharmacodynamics :

  • Murine Inflammation Models : Administer the compound in LPS-induced inflammation models and quantify cytokine levels (e.g., IL-6, TNF-α) via ELISA .

Basic: Which functional groups are most critical for modulating biological activity?

Methodological Answer :
Key functional groups include:

  • Thiazolidinone-thioxo moiety : Essential for redox modulation and metal chelation, contributing to antioxidant and anti-inflammatory activity .
  • 3-Ethoxypropylamino group : Enhances solubility and influences hydrogen bonding with target proteins (e.g., kinases) .
  • Pyrido[1,2-a]pyrimidin-4-one core : Provides planar aromaticity for π-π stacking with DNA or enzyme active sites .
    Validation : Replace the thioxo group with oxo (C=O) and observe reduced activity in radical scavenging assays (e.g., DPPH), confirming its role .

Advanced: How can computational methods predict the compound’s mechanism of action?

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or EGFR. Prioritize docking poses with lowest binding energies (< -8 kcal/mol) .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of compound-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .

QSAR Modeling : Develop models using descriptors like polar surface area and H-bond donors to predict IC₅₀ against cancer cell lines (e.g., MCF-7) .

Advanced: What strategies address stability issues in aqueous and biological matrices?

Q. Methodological Answer :

pH Stability Profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Optimal stability is typically observed at pH 6–7 .

Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS/MS. Add antioxidants (e.g., ascorbic acid) to mitigate oxidation .

Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to enhance shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.